N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl sulfonyl group, and a furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and an appropriate amine.
Formation of the Chlorophenyl Sulfonyl Intermediate: The chlorophenyl sulfonyl group is synthesized using 4-chlorobenzenesulfonyl chloride and a suitable nucleophile.
Coupling with the Furyl Group: The furyl group is introduced through a coupling reaction with 2-furyl ethylamine.
Final Coupling Reaction: The final step involves coupling the benzyl intermediate with the chlorophenyl sulfonyl intermediate and the furyl group under controlled conditions, typically using a catalyst and a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide: Similar structure but with a thienyl group instead of a furyl group.
N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-pyridyl)ethyl]ethanediamide: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCAFPPBONTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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